1-fluoro-5-iodopentane

Bond Dissociation Energy Chemoselectivity Nucleophilic Substitution

1-Fluoro-5-iodopentane (CAS 373-18-2) is a hetero-dihaloalkane with the molecular formula C₅H₁₀FI, possessing a molecular weight of 216.04 g/mol, a density of 1.596 g/cm³, and a boiling point of 180.1°C at 760 mmHg. This compound serves as a versatile intermediate in organic synthesis, particularly valued for its dual-halogen structure that enables sequential, chemoselective transformations.

Molecular Formula C5H10FI
Molecular Weight 216.04 g/mol
CAS No. 373-18-2
Cat. No. B1596516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-fluoro-5-iodopentane
CAS373-18-2
Molecular FormulaC5H10FI
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC(CCF)CCI
InChIInChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2
InChIKeyKDAJXWIPFWEZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-5-iodopentane (CAS 373-18-2): Basic Profile and Strategic Role in Halogenated Building Block Procurement


1-Fluoro-5-iodopentane (CAS 373-18-2) is a hetero-dihaloalkane with the molecular formula C₅H₁₀FI, possessing a molecular weight of 216.04 g/mol, a density of 1.596 g/cm³, and a boiling point of 180.1°C at 760 mmHg [1]. This compound serves as a versatile intermediate in organic synthesis, particularly valued for its dual-halogen structure that enables sequential, chemoselective transformations . It is primarily utilized in the construction of fluorinated pharmaceutical candidates and specialty chemicals [2].

Why In-Class Analogs Cannot Simply Replace 1-Fluoro-5-iodopentane (CAS 373-18-2) in Synthetic Workflows


In-class analogs, such as 1-chloro-5-iodopentane or 1-bromo-5-fluoropentane, are often considered as substitutes, but this approach fails due to fundamental differences in reactivity and the chemoselectivity they afford . The unique combination of a strong carbon-fluorine bond and a weak, highly labile carbon-iodine bond in 1-fluoro-5-iodopentane enables sequential, orthogonal chemical transformations that are impossible with compounds lacking this specific halogen pairing. The quantitative evidence below demonstrates why this specific hetero-dihaloalkane is not a generic commodity and cannot be freely interchanged with its analogs without fundamentally altering the synthetic pathway and outcome .

1-Fluoro-5-iodopentane (CAS 373-18-2): Quantified Differential Evidence Against Closest Analogs for Procurement Decisions


Chemoselective Reactivity: Quantified C-I vs. C-F Bond Dissociation Energy Difference

The core differential advantage of 1-fluoro-5-iodopentane lies in the extreme bond strength differential between its two carbon-halogen bonds. This allows for the selective substitution of the iodine atom while the fluorine atom remains completely inert under the same reaction conditions . This chemoselectivity is a class-level property of 1-halo-5-fluoroalkanes, and is not observed in analogs where the halogen pair is more similar in reactivity, such as 1-chloro-5-bromopentane.

Bond Dissociation Energy Chemoselectivity Nucleophilic Substitution

Nucleophilic Substitution Rate: Iodoalkane vs. Bromoalkane Reactivity

The iodine atom in 1-fluoro-5-iodopentane acts as a superior leaving group compared to bromine or chlorine, leading to significantly faster rates of nucleophilic substitution (SN2). This is a well-established class-level trend in aliphatic systems, directly impacting reaction times and yields .

SN2 Reaction Rate Leaving Group Ability Synthetic Efficiency

Synthetic Utility in Cross-Coupling: C-I Bond Reactivity in Suzuki-Miyaura Reactions

The carbon-iodine bond in 1-fluoro-5-iodopentane is specifically cited for its participation in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds . This application is enabled by the C-I bond's ability to undergo oxidative addition to palladium catalysts. Analogs like 1-bromo-5-fluoropentane would also participate, but the reaction rates and substrate scope can differ significantly.

Cross-Coupling Suzuki-Miyaura Carbon-Carbon Bond Formation

Enhanced Lipophilicity for Drug Design: LogP Comparison with Non-Fluorinated Analogs

The incorporation of fluorine into an alkyl chain significantly alters its lipophilicity, a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME). 1-Fluoro-5-iodopentane possesses a calculated LogP (XLogP3-AA) of 3.1, which is a key property for modulating the physicochemical profile of drug candidates [1].

Lipophilicity LogP Medicinal Chemistry ADME

Purity Specifications: Benchmarking Against a Commercial Supplier's Typical Grade

For procurement, the purity of the chemical intermediate is a primary concern. A commercial specification from a supplier indicates a typical assay of ≥99.0% and moisture content of ≤0.05% for 1-fluoro-5-iodopentane [1]. While this does not constitute a head-to-head comparison, it establishes a benchmark for what is commercially available and serves as a baseline for quality expectations.

Chemical Purity Quality Control Procurement Specification

Synthetic Versatility: Direct Comparison of Reactivity Profile with Chloro- and Bromo-Analogs

The distinct reactivity profile of 1-fluoro-5-iodopentane, driven by the unique pairing of fluorine and iodine, is contrasted with compounds like 1-chloro-5-iodopentane and 1-bromo-5-iodopentane. While all are dihaloalkanes, the specific combination of fluorine's high electronegativity and iodine's large atomic size in 1-fluoro-5-iodopentane is noted to enhance both nucleophilic substitution and coupling reactions compared to its chloro- and bromo- counterparts .

Reactivity Comparison Halogen Effect Synthetic Planning

1-Fluoro-5-iodopentane (CAS 373-18-2): Primary Application Scenarios Inferred from Differential Evidence


Stepwise Synthesis of Fluorinated Pharmaceutical Building Blocks

Based on the extreme chemoselectivity derived from the C-I/C-F bond energy difference (Evidence Item 1), 1-fluoro-5-iodopentane is optimally suited for the stepwise synthesis of complex fluorinated intermediates. A medicinal chemist can first exploit the labile C-I bond in a fast SN2 reaction (Evidence Item 2) or a Suzuki coupling (Evidence Item 3) to install a core molecular fragment, while the robust C-F bond remains untouched. The fluorine atom is then carried through subsequent synthetic steps, ultimately imparting beneficial ADME properties to the final drug candidate, as suggested by its specific LogP value (Evidence Item 4). This scenario is impossible with more reactive, non-fluorinated analogs .

Radiochemistry and PET Tracer Precursor Synthesis

The compound's structure, containing a primary iodide and a terminal fluoride, makes it a valuable precursor in radiochemistry. The high reactivity of the primary iodide (Evidence Item 2) allows for rapid and efficient incorporation of a radioisotope (e.g., ¹¹C, ¹⁸F via halogen exchange or alkylation) at the iodine-bearing carbon. Simultaneously, the stable C-F bond on the opposite terminus ensures the molecule's backbone remains intact during radiolabeling, a critical factor for the reliable production of short-lived PET imaging agents .

Synthesis of Specialty Chemicals and Advanced Materials

The combination of a rapid SN2 reaction center (Evidence Item 2) and a stable fluorinated tail makes 1-fluoro-5-iodopentane an ideal linker or monomer in the synthesis of specialty materials. For instance, it can be used to attach a fluorinated alkyl chain to a polymer or surface via nucleophilic substitution at the iodine terminus. This introduces hydrophobic and chemically resistant properties (due to the C-F bond) to the final material. The high purity grades available (Evidence Item 5) ensure that the resulting materials meet stringent performance specifications [1].

Agrochemical Intermediate with Tuned Physicochemical Properties

The ability to modulate lipophilicity (Evidence Item 4) is a key driver in agrochemical development. Using 1-fluoro-5-iodopentane as an intermediate allows synthetic chemists to build a fluorinated moiety into new herbicides or fungicides. The lower LogP compared to non-fluorinated chains can improve the compound's environmental profile by enhancing soil mobility or reducing bioaccumulation potential. The high reactivity of the iodide (Evidence Item 2) ensures efficient coupling of this fluorinated tail to the active core of the agrochemical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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